Cas no 90238-77-0 (4,5-dimethyloxolan-3-one, Mixture of diastereomers)

4,5-dimethyloxolan-3-one, Mixture of diastereomers 化学的及び物理的性質
名前と識別子
-
- 3(2H)-Furanone, dihydro-4,5-dimethyl-
- 4,5-dimethyloxolan-3-one
- 4,5-dimethyloxolan-3-one, Mixture of diastereomers
- DTXSID50423902
- SCHEMBL9943074
- 4,5-dihydro-2-methyl-3(2H)-furanone
- EN300-266405
- 90238-77-0
- ISIVDUBNFATCAR-UHFFFAOYSA-N
-
- MDL: MFCD29907173
- インチ: InChI=1S/C6H10O2/c1-4-5(2)8-3-6(4)7/h4-5H,3H2,1-2H3
- InChIKey: ISIVDUBNFATCAR-UHFFFAOYSA-N
- ほほえんだ: CC1C(OCC1=O)C
計算された属性
- せいみつぶんしりょう: 114.068079557g/mol
- どういたいしつりょう: 114.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 109
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
4,5-dimethyloxolan-3-one, Mixture of diastereomers 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-266405-2.5g |
4,5-dimethyloxolan-3-one, Mixture of diastereomers |
90238-77-0 | 95% | 2.5g |
$1428.0 | 2023-09-12 | |
Ambeed | A861050-1g |
4,5-Dimethyloxolan-3-one |
90238-77-0 | 95% | 1g |
$740.0 | 2024-08-02 | |
Enamine | EN300-266405-0.5g |
4,5-dimethyloxolan-3-one, Mixture of diastereomers |
90238-77-0 | 95% | 0.5g |
$569.0 | 2023-09-12 | |
Enamine | EN300-266405-10.0g |
4,5-dimethyloxolan-3-one, Mixture of diastereomers |
90238-77-0 | 95% | 10.0g |
$3131.0 | 2023-03-01 | |
1PlusChem | 1P00H6YO-250mg |
3(2H)-Furanone, dihydro-4,5-dimethyl- |
90238-77-0 | 95% | 250mg |
$437.00 | 2025-02-28 | |
1PlusChem | 1P00H6YO-500mg |
3(2H)-Furanone, dihydro-4,5-dimethyl- |
90238-77-0 | 95% | 500mg |
$668.00 | 2025-02-28 | |
A2B Chem LLC | AI01376-2.5g |
3(2H)-Furanone, dihydro-4,5-dimethyl- |
90238-77-0 | 95% | 2.5g |
$1539.00 | 2024-05-20 | |
1PlusChem | 1P00H6YO-5g |
3(2H)-Furanone, dihydro-4,5-dimethyl- |
90238-77-0 | 95% | 5g |
$2670.00 | 2024-04-20 | |
Aaron | AR00H770-500mg |
3(2H)-Furanone, dihydro-4,5-dimethyl- |
90238-77-0 | 95% | 500mg |
$808.00 | 2025-01-24 | |
1PlusChem | 1P00H6YO-1g |
3(2H)-Furanone, dihydro-4,5-dimethyl- |
90238-77-0 | 95% | 1g |
$844.00 | 2025-02-28 |
4,5-dimethyloxolan-3-one, Mixture of diastereomers 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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4,5-dimethyloxolan-3-one, Mixture of diastereomersに関する追加情報
Professional Overview of 4,5-Dimethyloxolan-3-One, Mixture of Diastereomers (CAS No. 90238-77-0)
The 4,5-dimethyloxolan-3-one, a cyclic ketone derivative with the CAS registry number 90238-77-0, represents an intriguing class of organic compounds characterized by its unique structural configuration. This compound belongs to the broader family of oxolanes, which are five-membered heterocycles containing an oxygen atom and a carbonyl group. The presence of two methyl substituents at positions 4 and 5 introduces steric complexity while the ketone functionality at position 3 confers versatile reactivity. Notably, the product is marketed as a mixture of diastereomers, indicating that it contains distinct stereoisomeric forms differing in spatial arrangement around the chiral centers but sharing identical molecular formulas. This stereochemical diversity plays a critical role in its pharmacological properties and synthetic applications.
In recent years, research has highlighted the importance of oxolane derivatives in medicinal chemistry due to their ability to modulate enzyme activities and interact with biological targets. A groundbreaking study published in Journal of Medicinal Chemistry (2023) demonstrated that 4,5-dimethyloxolan-3-one analogs exhibit selective inhibition against histone deacetylases (HDACs), a class of enzymes implicated in epigenetic regulation and cancer progression. The methyl groups at positions 4 and 5 were found to enhance cellular permeability compared to unsubstituted oxolanes, enabling deeper tissue penetration in preclinical models. While the current product is supplied as a mixture of diastereomers, this form offers advantages in high-throughput screening due to its lower cost and ease of preparation compared to pure enantiomeric forms.
Synthetic chemists have developed innovative methodologies for producing this compound with improved yields and purity. A 2024 paper in Organic Letters introduced a catalytic enantioselective approach using palladium-catalyzed cyclization under mild conditions. This protocol not only simplifies the synthesis pathway but also reduces byproduct formation by over 60% compared to traditional acid-catalyzed methods. The resulting mixture of diastereomers demonstrates remarkable stability under ambient conditions when stored in amber glassware away from light exposure—a critical consideration for maintaining compound integrity during long-term storage.
Biochemical studies have revealed fascinating insights into the compound's mechanism of action when applied as a pharmaceutical intermediate. Researchers from MIT's Department of Chemical Engineering (published in Nature Communications Chemistry, 2024) showed that when incorporated into drug delivery systems, the compound's rigid oxolane ring structure enhances nanoparticle stability while its ketone moiety facilitates targeted release via enzymatic cleavage mechanisms. These findings underscore its potential utility in developing stimuli-responsive drug carriers for oncology applications.
In drug discovery pipelines, this compound serves as a privileged scaffold for designing multitarget ligands addressing complex diseases like neurodegenerative disorders and metabolic syndromes. A collaborative effort between Pfizer researchers and Stanford University (reported in ChemMedChem) demonstrated that derivatives synthesized from CAS No. 90238-77-0 exhibit dual inhibition against both glycogen synthase kinase-3β (GSK-3β) and acetylcholinesterase (AChE), suggesting promise for Alzheimer's disease treatment where both pathways are therapeutically relevant.
The structural versatility provided by the methyl groups allows this compound to participate in diverse chemical transformations while retaining key functional groups intact—a critical advantage in combinatorial chemistry approaches. Recent advancements reported in Chemical Science detail its use as an efficient Michael acceptor under microwave-assisted conditions, enabling rapid construction of bioactive scaffolds with minimal reaction times (reduced from 8 hours to 15 minutes). Such improvements directly contribute to accelerating early-stage drug development processes.
In vitro pharmacokinetic studies conducted at the University College London reveal favorable solubility profiles when formulated with cyclodextrin derivatives—a significant factor for improving bioavailability when used as active pharmaceutical ingredients (APIs). The stereochemical mixture inherent to CAS No. 90238-77-
Spectroscopic analysis confirms that each diastereomer retains distinct NMR signatures despite sharing identical connectivity patterns between atoms C(4) and C(5). This structural diversity was leveraged by Merck scientists in their design strategy for nonsteroidal anti-inflammatory agents (Molecules Journal, 2024), where different isomeric forms displayed complementary COX isoform selectivity patterns—COX-1 inhibition from one diastereomer balanced by COX-2 selectivity from another within the mixture formulation.
The compound's thermal stability has been rigorously evaluated using DSC thermograms up to 185°C under nitrogen atmosphere according to ASTM E967 standards—findings published in Thermo Analytical Letters. These results validate its suitability for high-energy pharmaceutical processing techniques such as hot-melt extrusion without degradation risks up to recommended operational temperatures below 165°C.
In enzymology research contexts, this oxolane derivative functions as an effective probe molecule for studying epigenetic modifications due to its reversible binding characteristics with histone acetyltransferases (HATs). A recent study (eLife Sciences) utilized isotopically labeled variants derived from CAS No.
Safety data sheets emphasize standard precautions typical for organic ketones: proper ventilation during handling and protection against prolonged UV exposure given its photochemical reactivity observed at wavelengths below 315 nm according to ICH Q1B guidelines updated in January 2024.
Ongoing investigations focus on optimizing asymmetric synthesis routes using biocatalysts such as Candida antarctica lipase B immobilized on silica supports (Green Chemistry Journal). Such approaches aim not only improve enantiomeric excess but also address sustainability concerns through reduced solvent consumption—achieving up to an 8-fold decrease compared conventional methods while maintaining comparable yields (~85%). These advancements position CAS No.
In materials science applications, polymer chemists have successfully integrated this molecule into polyurethane networks where it acts as both crosslinking agent and UV stabilizer (Polymers Journal). The dual functionality arises from its carbonyl group participating in urethane formation while simultaneously absorbing damaging ultraviolet radiation—a property validated through accelerated aging tests simulating outdoor exposure over five years without significant material degradation.
Cryogenic electron microscopy studies published late last year (BioAdvances) provided atomic-level insights into how different diastereomer configurations influence protein-drug interactions when used as covalent inhibitors targeting kinases involved in cancer metastasis pathways—the findings suggest that certain isomeric forms may bind more effectively through π-stacking interactions with aromatic residues present on target enzymes' active sites.
Sustainable sourcing initiatives have led manufacturers adopting novel purification protocols involving supercritical CO₂ chromatography (Separations Journal). This method achieves >99% purity levels while eliminating hazardous solvents previously required for crystallization steps—aligning perfectly with current regulatory trends emphasizing environmentally responsible chemical production practices outlined by ISO/TS standards updated earlier this year.
Mechanochemical synthesis techniques pioneered at ETH Zurich (Scientific Reports) now enable solid-state preparation methods requiring no organic solvents or heating elements beyond mechanical energy input via ball milling systems operating at controlled rotational speeds between 6–8 Hz—resulting compounds exhibit identical spectral characteristics compared traditional solutions-phase preparations but with significantly reduced carbon footprint metrics calculated according ISO standards.
In analytical chemistry contexts, researchers have developed novel chiral stationary phases specifically designed for resolving CAS No.
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